2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide

stereochemistry chiral resolution enantioselective synthesis

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (CAS 1154010-13-5) is a chiral α-chloropropanamide derivative bearing a 2,3-dihydro-1,4-benzodioxin moiety attached via a branched ethyl linker. It possesses two undefined stereocenters—one at the α-carbon of the propanamide and one at the benzylic position of the ethyl linker—yielding a total of four possible stereoisomers.

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 1154010-13-5
Cat. No. B1418519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
CAS1154010-13-5
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCCO2)NC(=O)C(C)Cl
InChIInChI=1S/C13H16ClNO3/c1-8(14)13(16)15-9(2)10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,15,16)
InChIKeyMBSXVKJHRIBPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (CAS 1154010-13-5): Structural and Procurement Baseline


2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (CAS 1154010-13-5) is a chiral α-chloropropanamide derivative bearing a 2,3-dihydro-1,4-benzodioxin moiety attached via a branched ethyl linker. It possesses two undefined stereocenters—one at the α-carbon of the propanamide and one at the benzylic position of the ethyl linker—yielding a total of four possible stereoisomers [1]. The compound has a molecular formula of C₁₃H₁₆ClNO₃, a molecular weight of 269.72 g·mol⁻¹, a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 47.6 Ų, and three rotatable bonds [1]. It is commercially available from multiple suppliers at purities of ≥95% and is labeled for research use only .

Why In-Class Substitution of 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide Carries Quantifiable Risk


This compound is distinguished from its closest in-class analogs by a unique combination of two stereocenters, a branched ethyl linker connecting the benzodioxin ring to the amide nitrogen, and a reactive 2-chloro substituent on the propanamide chain. The positional isomer (CAS 1016806-53-3) relocates the amide attachment from the 1-position to the 2-position of the ethyl linker, eliminating the benzylic stereocenter and increasing the rotatable bond count from three to four [1]. The acetamide homolog (CAS 851398-32-8) truncates the acyl chain by one methylene unit (MW 255.70 vs. 269.72 g·mol⁻¹), altering both lipophilicity and the spatial relationship between the chloro substituent and the benzodioxin ring [2]. The non-chlorinated analog lacks the electrophilic chloro handle, precluding its use in nucleophilic-substitution-based derivatization strategies. Scaffold-level evidence from the 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide series confirms that minor alterations around the benzodioxin–propanamide core can ablate target engagement entirely [3]. These structural differences are not cosmetic; they directly impact stereochemical recognition, conformational preorganization, and synthetic utility—parameters that generic substitution cannot replicate.

Quantitative Differential Evidence for 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide vs. Closest Analogs


Stereochemical Complexity: Two Undefined Stereocenters vs. One in Positional Isomer

The target compound possesses two undefined atom stereocenters (one at the 2-chloro-substituted carbon of the propanamide and one at the benzylic 1-position of the ethyl linker), yielding four possible stereoisomers [1]. In contrast, the positional isomer 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (CAS 1016806-53-3) has only one undefined stereocenter (the chloro-substituted carbon), yielding only two stereoisomers and lacking the benzylic chiral center adjacent to the aromatic ring [2]. This additional stereocenter in the target compound provides a distinct spatial presentation of the benzodioxin ring relative to the amide backbone, which is critical for applications requiring enantioselective molecular recognition or diastereomeric differentiation.

stereochemistry chiral resolution enantioselective synthesis

Conformational Rigidity: Three Rotatable Bonds vs. Four in Positional Isomer

The target compound has exactly three rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. The positional isomer (CAS 1016806-53-3) has four rotatable bonds due to the linear ethyl linker (the N–CH₂–CH₂–Ar segment adds one additional rotatable bond compared to the branched N–CH(CH₃)–Ar linkage) [2]. Reduced rotatable bond count is a recognized parameter in medicinal chemistry for lowering the entropic penalty upon target binding and for improving the probability of crystallization. For every rotatable bond frozen upon binding, the estimated entropic cost is approximately 0.5–1.5 kcal·mol⁻¹; thus the target compound's one fewer rotatable bond translates to a theoretically lower conformational entropy penalty of approximately 0.5–1.5 kcal·mol⁻¹ [3].

conformational analysis ligand efficiency binding entropy

Reactive 2-Chloro Handle: Synthetic Diversification Potential vs. Non-Chlorinated Analog

The target compound carries an α-chloro substituent on the propanamide chain, providing a site for nucleophilic substitution (SN2) with amines, thiols, alkoxides, or azide, enabling downstream diversification to libraries of substituted propanamides [1]. The non-chlorinated analog, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (MW 235.28 g·mol⁻¹), lacks this reactive handle, meaning every derivative must be synthesized de novo from the amine precursor rather than via late-stage functionalization of a common intermediate . This fundamental difference in synthetic strategy means the chloro compound can serve as a universal late-stage diversification point, whereas the non-chlorinated analog is a terminal product.

synthetic intermediate nucleophilic substitution building block

Scaffold-Level Biological Precedent: Benzodioxin–Chiral Propanamide Motif Validated as DprE1 Inhibitor Pharmacophore

While no direct bioactivity data for the target compound itself were identified in primary literature, a closely related scaffold—2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide—has been validated as a novel class of potent DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) inhibitors with whole-cell antimycobacterial activity [1]. This scaffold shares the 2,3-dihydrobenzodioxin core and a chiral propanamide linker with the target compound. The SAR exploration around the HTS hit demonstrated that modifications to the linker region, substitution pattern, and stereochemistry profoundly affected DprE1 inhibitory potency and minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis [1]. This establishes that the benzodioxin–chiral propanamide motif is a productive pharmacophore, and that the specific substitution pattern of the target compound (N-[1-(benzodioxin-6-yl)ethyl] linkage with 2-chloro substitution) occupies a distinct region of chemical space compared to the reported N-phenylpropanamide series, warranting independent biological profiling.

antitubercular DprE1 inhibitor pharmacophore validation

Physicochemical Profile: XLogP3 of 2.2 and TPSA of 47.6 Ų Favor Oral Bioavailability Likelihood vs. Larger Benzodioxin–Propanamide Congeners

The target compound's computed XLogP3 of 2.2 and TPSA of 47.6 Ų place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's criteria (XLogP3 ≤ 5, TPSA ≤ 140 Ų) [1]. In comparison, a more elaborate benzodioxin–propanamide derivative—3-[2-(4-chlorophenyl)-5,7-dimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (CHEBI:107871)—incorporating the same N-[1-(benzodioxin-6-yl)ethyl]propanamide core but with a significantly larger heterocyclic appendage, exhibits substantially higher molecular weight and topological complexity, which would predict altered ADME properties [2]. The target compound's modest molecular weight (269.72 g·mol⁻¹), low rotatable bond count (3), and balanced lipophilicity make it an attractive starting point for lead optimization programs where maintaining drug-like physicochemical space is a priority.

drug-likeness Lipinski Rule of Five ADME prediction

Commercial Availability: ≥95% Purity from Multiple Vendors vs. Limited Catalog Presence of Non-Chlorinated Analog

The target compound (CAS 1154010-13-5) is listed by multiple commercial suppliers—including CymitQuimica, Leyan (Cat. 1315177), CheMenu (Cat. CM405704), and Cato Chem—with specified purity of ≥95% . In contrast, the non-chlorinated analog N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has notably sparser commercial catalog presence and is not consistently available with defined purity specifications across multiple vendors, limiting its utility for reproducible research . The target compound's broader multi-vendor availability reduces single-source supply risk and enables competitive pricing for procurement.

procurement commercial availability purity specification

Evidence-Backed Application Scenarios for 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide Procurement


Chiral Chromatography Method Development and Stereochemical Resolution Studies

With two undefined stereocenters generating four possible stereoisomers, this compound is well-suited for chiral stationary-phase HPLC or SFC method development, diastereomer separation optimization, and absolute configuration determination studies. Its stereochemical complexity exceeds that of the positional isomer (CAS 1016806-53-3; one stereocenter, two stereoisomers), providing a more demanding test substrate for evaluating chiral column performance or asymmetric synthesis methodology [1]. The 95%+ purity baseline from commercial suppliers ensures that observed chromatographic profiles reflect genuine stereoisomer distributions rather than impurity artifacts.

Late-Stage Diversification via Nucleophilic Displacement of the α-Chloro Handle

The electrophilic α-chloro substituent on the propanamide chain enables SN2-based diversification with a wide range of nucleophiles (amines, thiols, alkoxides, azide, cyanide), allowing parallel synthesis of substituted propanamide libraries from a common intermediate [1]. This is a capability absent in the non-chlorinated analog. Researchers engaged in structure–activity relationship (SAR) campaigns can procure a single batch of the target compound and generate dozens of derivatives through late-stage functionalization, reducing both procurement complexity and total synthesis time.

Fragment-Based or Lead-Like Screening Against DprE1 and Related Targets

The 2,3-dihydrobenzodioxin–chiral propanamide scaffold has established pharmacophore precedent as a DprE1 inhibitor chemotype with whole-cell antimycobacterial activity [1]. The target compound's favorable drug-like physicochemical parameters (XLogP3 = 2.2, TPSA = 47.6 Ų, MW = 269.72 g·mol⁻¹) make it suitable for inclusion in fragment-based or lead-like screening libraries targeting DprE1, related epimerases, or other enzymes recognizing the benzodioxin motif [2]. Its 2-chloro substituent provides a vector for hit expansion should initial screening identify activity, and its distinct N-[1-(benzodioxin-6-yl)ethyl] linkage topology differentiates it from the reported N-phenylpropanamide DprE1 series.

Conformational Analysis and Binding Entropy Studies

The target compound's low rotatable bond count (3) relative to the positional isomer (4) makes it a useful model compound for investigating the relationship between conformational flexibility and binding thermodynamics [1]. The estimated 0.5–1.5 kcal·mol⁻¹ lower conformational entropy penalty upon binding (based on one fewer rotatable bond) provides a testable hypothesis for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies comparing the target compound with its more flexible positional isomer [2]. Such head-to-head comparisons can inform conformational restriction strategies in lead optimization.

Quote Request

Request a Quote for 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.